![molecular formula C10H9BrN2O3 B12550973 (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid: is an organic compound characterized by the presence of a bromophenyl group, a diazenyl linkage, and a hydroxybutenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid typically involves the diazotization of 4-bromoaniline followed by coupling with a suitable β-keto acid. The reaction conditions often include acidic media and controlled temperatures to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the diazenyl group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted bromophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its unique structural features.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the hydroxybutenoic acid moiety may interact with active sites of enzymes, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
Comparación Con Compuestos Similares
- (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- (Z)-2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoic acid
- (Z)-2-[(4-methylphenyl)diazenyl]-3-hydroxybut-2-enoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid imparts distinct electronic and steric properties, influencing its reactivity and interactions.
- Structural Differences: Variations in the substituents on the phenyl ring (e
Propiedades
Fórmula molecular |
C10H9BrN2O3 |
|---|---|
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)9(10(15)16)13-12-8-4-2-7(11)3-5-8/h2-5,14H,1H3,(H,15,16)/b9-6-,13-12? |
Clave InChI |
KRQWSYHQJLRUQB-ULHNWRTESA-N |
SMILES isomérico |
C/C(=C(\C(=O)O)/N=NC1=CC=C(C=C1)Br)/O |
SMILES canónico |
CC(=C(C(=O)O)N=NC1=CC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


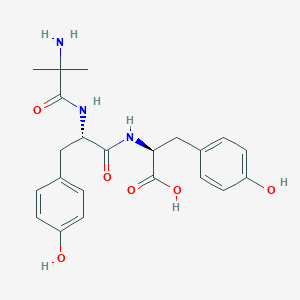
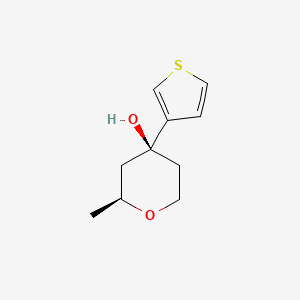
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)
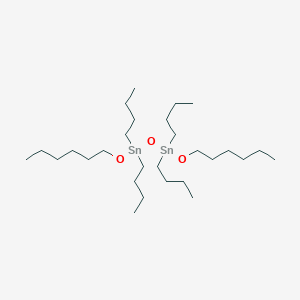
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
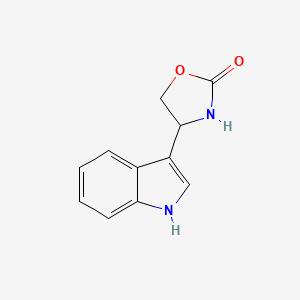
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
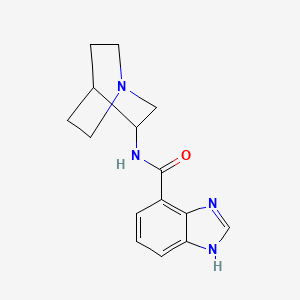
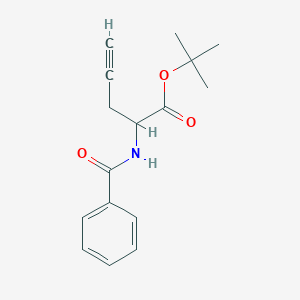
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)

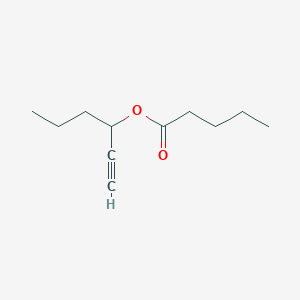
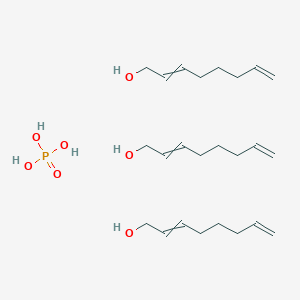
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
